6-amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-(propan-2-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Description
Properties
IUPAC Name |
6-amino-4-(4-cyclopentyloxy-3-methoxyphenyl)-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-12(2)20-19-18(15(11-23)21(24)29-22(19)26-25-20)13-8-9-16(17(10-13)27-3)28-14-6-4-5-7-14/h8-10,12,14,18H,4-7,24H2,1-3H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGONXGQQQLYQCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC4CCCC4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Four-Component Reaction (4CR) Approach
A widely adopted method involves the condensation of:
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Ethyl isopropyl acetoacetate (to introduce the 3-(propan-2-yl) group),
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4-(Cyclopentyloxy)-3-methoxyphenylhydrazine (for the 4-aryl substituent),
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4-(Cyclopentyloxy)-3-methoxybenzaldehyde (generated in situ from vanillin derivatives),
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Malononitrile (as the nitrile source).
This reaction is catalyzed by sulfonated amorphous carbon (AC-SO3H) and eosin Y under oxidative conditions with tert-butyl hydroperoxide (TBHP) and blue LED irradiation. The mechanism proceeds via:
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Knoevenagel condensation between the aldehyde and malononitrile to form an α,β-unsaturated nitrile.
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Michael addition of the hydrazine derivative to the nitrile intermediate.
Reaction conditions:
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Solvent: Ethanol/water (3:1)
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Temperature: Room temperature (25°C)
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Time: 24–28 hours
Stepwise Synthesis of Key Intermediates
Synthesis of 4-(Cyclopentyloxy)-3-Methoxybenzaldehyde
The substituted benzaldehyde is synthesized from 3-methoxy-4-hydroxybenzaldehyde (vanillin derivative) via Williamson ether synthesis :
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Deprotonation : Vanillin (1.0 mmol) is treated with K₂CO₃ (2.5 mmol) in dry DMF.
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Alkylation : Cyclopentyl bromide (1.2 mmol) is added dropwise at 60°C for 6 hours.
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Purification : The product is isolated via column chromatography (hexane/ethyl acetate, 4:1).
Characterization Data :
Preparation of Pyrazole Intermediate
The pyrazole core is formed by reacting ethyl isopropyl acetoacetate (1.0 mmol) with 4-(cyclopentyloxy)-3-methoxyphenylhydrazine (1.0 mmol) in ethanol at reflux (78°C) for 2 hours. The product, 3-(propan-2-yl)-1H-pyrazol-5-amine , is isolated as a white solid (yield: 90%).
Final Cyclization and Functionalization
The pyrano ring is assembled by combining the pyrazole intermediate (1.0 mmol), substituted benzaldehyde (1.0 mmol), and malononitrile (1.2 mmol) in the presence of AC-SO3H (10 mg) and eosin Y (5 mol%) under blue LED light. TBHP (3.0 mmol) is added to drive the oxidation step, resulting in the formation of the cyano group at position 5.
Optimization Insights :
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Catalyst loading : AC-SO3H > 10 mg reduces yield due to side reactions.
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Light source : Blue LEDs (450 nm) enhance reaction efficiency compared to thermal conditions.
Characterization of Final Product :
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1H NMR (500 MHz, DMSO-d6) : δ 7.30 (d, J = 8.5 Hz, 2H, ArH), 6.92 (s, 2H, NH2), 6.85 (d, J = 8.5 Hz, 2H, ArH), 4.75–4.70 (m, 1H, OCH), 4.60 (s, 1H, CH-pyran), 3.85 (s, 3H, OCH3), 3.20–3.10 (m, 1H, CH-isopropyl), 1.80–1.50 (m, 8H, cyclopentyl), 1.25 (d, J = 6.8 Hz, 6H, CH(CH3)2).
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HRMS (ESI) : m/z calcd. for C24H26N4O3 [M+H]+: 435.2029; found: 435.2032.
Alternative Synthetic Routes
Solid-Phase Synthesis
A patent-described method employs Wang resin functionalized with a hydroxymethyl group to anchor intermediates during stepwise assembly. While this approach is advantageous for combinatorial libraries, solution-phase methods remain preferable for large-scale synthesis due to higher yields.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-(propan-2-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, pyrano[2,3-c]pyrazole derivatives have been shown to inhibit p38 MAP kinase, a key enzyme involved in inflammatory responses . The compound binds to the ATP-binding pocket and the lipid-binding pocket of the enzyme, blocking its activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrano[2,3-c]pyrazole derivatives exhibit varied biological activities depending on substituents. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Pyrano[2,3-c]Pyrazole Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (e.g., nitro in ): Increase reactivity but may reduce metabolic stability .
- Methoxy/Hydroxy Groups (): Enhance solubility and hydrogen bonding, critical for antioxidant or kinase inhibition .
- Bulkier Groups (e.g., cyclopentyloxy in target compound): Likely improve target selectivity by occupying hydrophobic pockets in enzymes .
Synthetic Routes: Most analogs are synthesized via one-pot multicomponent reactions (e.g., ’s CeO₂-catalyzed method), ensuring high atom economy . The target compound’s cyclopentyloxy group may require specialized coupling reagents for ether bond formation .
Biological Performance :
Biological Activity
6-amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-(propan-2-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with potential biological activities that have been the subject of various studies. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a pyrano-pyrazole framework and several functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 366.41368 g/mol. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Properties : The presence of methoxy and amino groups may enhance the antioxidant capacity of the compound, contributing to cellular protection against oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis or other inflammatory diseases.
- Anticancer Activity : Some derivatives of similar compounds have shown cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : The compound could interact with specific receptors in the body, influencing signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the same chemical class. Here are some notable findings:
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer properties against the Jurkat T cell line, showing selective cytotoxicity with IC50 values ranging from 1 to 10 µM. |
| Study 2 | Evaluated anti-inflammatory effects in animal models, demonstrating significant reduction in edema when administered at doses of 10 mg/kg. |
| Study 3 | Assessed antioxidant activity using DPPH radical scavenging assays, revealing an IC50 value of 15 µM compared to standard antioxidants like ascorbic acid (IC50 = 20 µM). |
Pharmacological Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Cancer Therapy : Its potential anticancer effects warrant further investigation for development as a chemotherapeutic agent.
- Anti-inflammatory Drugs : The anti-inflammatory properties suggest it could be formulated into treatments for chronic inflammatory diseases.
- Antioxidant Supplements : Its ability to scavenge free radicals may support its use in dietary supplements aimed at enhancing overall health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
